molecular formula C12H8Br2O B8331974 1-Acetyl-5,7-dibromonaphthalene

1-Acetyl-5,7-dibromonaphthalene

Cat. No.: B8331974
M. Wt: 328.00 g/mol
InChI Key: WZHSNIWAZFZIDQ-UHFFFAOYSA-N
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Description

1-Acetyl-5,7-dibromonaphthalene is a useful research compound. Its molecular formula is C12H8Br2O and its molecular weight is 328.00 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetyl-5,7-dibromonaphthalene, and what methodological considerations are critical for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves electrophilic substitution on naphthalene derivatives. For bromination, controlled stoichiometry and temperature (e.g., 0–5°C in HBr/AcOH) are key to avoiding over-bromination. Acetylation via Friedel-Crafts acylation requires anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Reaction progress should be monitored using TLC and validated via 1H^1 \text{H} NMR to confirm regioselectivity at the 5,7-positions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and acetyl group integration.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Br atoms) .
  • UV-Vis/fluorescence spectroscopy : Assess electronic transitions influenced by the acetyl and bromine substituents .

Q. What toxicological data exist for this compound, and how should researchers address gaps in hazard identification?

  • Methodological Answer : Limited data are available for this specific compound. Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2 for hepatic effects). Cross-reference toxicological profiles of structural analogs (e.g., naphthalene, 1-methylnaphthalene) from ATSDR reports, noting systemic effects (respiratory, hepatic) observed in inhalation/oral studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of bromine substituents in this compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Computational modeling : Use DFT to map electron density and predict sites for nucleophilic attack or radical formation.
  • Kinetic studies : Compare reaction rates with mono-brominated analogs to quantify steric/electronic effects of dibromination.
  • Protein binding assays : Probe interactions with biomacromolecules (e.g., serum albumin) via fluorescence quenching or ITC .

Q. What strategies resolve contradictions in reported toxicity data for halogenated naphthalene derivatives?

  • Methodological Answer : Apply systematic review frameworks:

  • Eligibility criteria : Define exposure routes (oral/inhalation), species, and endpoints (e.g., hepatotoxicity) to standardize comparisons.
  • Risk of bias assessment : Use tools like SYRCLE for animal studies to evaluate confounding factors (e.g., dosing protocols).
  • Meta-analysis : Pool data from heterogeneous studies using random-effects models, highlighting dose-response relationships .

Q. Which advanced analytical techniques are suitable for detecting this compound in environmental or biological matrices?

  • Methodological Answer :

  • GC-MS/LC-HRMS : Optimize ionization (EI/ESI) for bromine isotopic patterns and acetyl fragmentation.
  • Synchrotron-based XAS : Characterize bromine speciation in environmental samples (e.g., soil adsorption studies).
  • Microscopy (SEM-EDS) : Map spatial distribution in tissues or polymer composites .

Q. How do molecular aggregation properties of this compound influence its applications in materials science?

  • Methodological Answer : Study face-to-face π-stacking and halogen bonding via:

  • Single-crystal analysis : Resolve dimeric/chain-like aggregates (e.g., C–Br⋯π interactions).
  • DSC/TGA : Assess thermal stability and phase transitions influenced by aggregation.
  • Charge transport measurements : Use FET devices to evaluate conductivity in thin films .

Q. Methodological Guidelines

Q. What storage and handling protocols are recommended for this compound to ensure stability?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption. Use electrostatic-safe containers during handling. Conduct regular purity checks via HPLC .

Q. How should systematic reviews on halogenated naphthalenes address gray literature and unpublished data?

  • Methodological Answer : Follow PRISMA guidelines with:

  • Multilingual searches : Include non-English studies using translation tools for abstracts.
  • Gray literature : Search preprint repositories, theses, and regulatory databases (e.g., EPA’s DSSTox).
  • Risk of bias : Use ROBIS to assess unpublished data from industry reports .

Properties

Molecular Formula

C12H8Br2O

Molecular Weight

328.00 g/mol

IUPAC Name

1-(5,7-dibromonaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H8Br2O/c1-7(15)9-3-2-4-10-11(9)5-8(13)6-12(10)14/h2-6H,1H3

InChI Key

WZHSNIWAZFZIDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=C(C=C2Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 1-acetyl-5,7-dibromonaphthalene used in the foregoing procedure was prepared by dibromination of benz[cd]-indol-2(1H)-one with bromine in glacial acetic acid to give 41 g of 6,8-dibromobenz[cd]indol-2(1H)-one, m.p. 259°-260° C. The latter (12.8 g) was heated under reflux for one hour in two liters of 5% potassium hydroxide, the reaction mixture was cooled, filtered and then treated with 2.8 g of a solution of sodium nitrite in 50 ml of water. The resulting solution, cooled to 0° C., was added dropwise to 800 ml of a 40% solution of sulfuric acid while maintaining the temperature at -5° C. The reaction mixture was stirred for one hour, then poured slowly into a solution of 140 g of sodium hypophosphite in 800 ml of water at 0° C. with stirring. The solid which separated was collected by filtration and dissolved in 3 liters of 2% sodium carbonate solution, and the resulting solution was filtered, acidified with concentrated hydrochloric acid and the mixture extracted with ethyl acetate. The combined organic extracts were dried and taken to dryness to give 8 g of 5,7-dibromo-1-naphthalenecarboxylic acid which was heated with thionyl chloride in the presence of a small amount of DMF. The resulting crude 5,7-dibromo-1-naphthalenecarboxylic acid chloride, together with 6.0 g of methoxymethylamine hydrochloride in 750 ml of MDC, was treated dropwise at 0° C. with 60 ml of triethylamine in 250 ml of MDC. The reaction mixture was filtered, the filtrate was taken to dryness, and the resulting residue (12.0 g) was dissolved in THF and treated at 0° C. with stirring with a solution of 29.5 ml of 3M methyl magnesium bromide. The reaction mixture was stirred for ten minutes, quenched with water, taken to dryness and the residue partitioned between ethyl acetate and water. The mixture was filtered, the organic extracts were separated, dried and taken to dryness to give 9.9 g of 1-acetyl-5,7-dibromonaphthalene.
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Synthesis routes and methods II

Procedure details

The 1-acetyl-5,7-dibromonaphthalene used in the foregoing procedure was prepared by dibromination of benz[cd]indol-2-(1H)-one with bromine in glacial acetic acid to give 41 g of 6,8-dibromobenz[cd]indol-2(1H)-one, m.p. 259°-260° C. The latter (12.8 g) was heated under reflux for one hour in two liters of 5% potassium hydroxide, the reaction mixture was cooled, filtered and then treated with 28 g of a solution of sodium nitrite in 50 ml of water. The resulting solution, cooled to 0° C., was added dropwise to 800 ml of a 40% solution of sulfuric acid while maintaining the temperature at -5° C. The reaction mixture was stirred for one hour, then poured slowly into a solution of 140 g of sodium hypophosphite in 800 ml of water at 0° C. with stirring. The solid which separated was collected by filtration and dissolved in 3 liters of 2% sodium carbonate solution, and the resulting solution was filtered, acidified with concentrated hydrochloric acid and the mixture extracted with ethyl acetate. The combined organic extracts were dried and taken to dryness to give 8 g of 5,7-dibromo-1-naphthalenecarboxylic acid which was heated with thionyl chloride in the presence of a small amount of DMF. The resulting crude 5,7-dibromo-1-naphthalenecarboxylic acid chloride, together with 6.0 g of methoxymethylamine hydrochloride in 750 ml of MDC, was treated dropwise at 0° C. with 60 ml of tirethylamine in 250 ml of MDC. The reaction mixture was filtered, the filtrate was taken to dryness, and the resulting residue (12.0 g) was dissolved in THF and treated at 0° C. with stirring with a solution of 29.5 ml of 3M methyl magnesium bromide. The reaction mixture was stirred for ten minutes, quenched with water, taken to dryness and the residue partitioned between ethyl acetate and water. The mixture was filtered, the organic extracts were separated, dried and taken to dryness to give 9.9 g of 1-acetyl-5,7-dibromonaphthalene.
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